1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione 1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione
Brand Name: Vulcanchem
CAS No.: 723335-17-9
VCID: VC15808552
InChI: InChI=1S/C9H14N2O2/c1-8-4-5-9(2,6(12)10-8)11(3)7(8)13/h4-5H2,1-3H3,(H,10,12)
SMILES:
Molecular Formula: C9H14N2O2
Molecular Weight: 182.22 g/mol

1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione

CAS No.: 723335-17-9

Cat. No.: VC15808552

Molecular Formula: C9H14N2O2

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione - 723335-17-9

Specification

CAS No. 723335-17-9
Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
IUPAC Name 1,2,4-trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione
Standard InChI InChI=1S/C9H14N2O2/c1-8-4-5-9(2,6(12)10-8)11(3)7(8)13/h4-5H2,1-3H3,(H,10,12)
Standard InChI Key QVZKJWWTHLOLKC-UHFFFAOYSA-N
Canonical SMILES CC12CCC(C(=O)N1C)(NC2=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core consists of a bicyclo[2.2.2]octane system, where two nitrogen atoms occupy the 2 and 5 positions, and three methyl groups are attached at the 1, 2, and 4 positions (Figure 1) . The ketone groups at positions 3 and 6 introduce polarity, while the methyl substituents enhance hydrophobicity. The molecular formula is C₉H₁₄N₂O₂, with a molar mass of 182.22 g/mol .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number172875-49-9
Molecular FormulaC₉H₁₄N₂O₂
Molecular Weight182.22 g/mol
IUPAC Name1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione

The bicyclic framework imposes significant ring strain, which impacts reactivity. X-ray crystallography of related compounds reveals chair-like conformations for the six-membered rings, with nitrogen atoms adopting planar geometries .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 1,2,4-trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione likely follows pathways analogous to its 1,2,5-trimethyl counterpart. A plausible route involves:

  • Starting Material: 1,2,4-Trimethylpiperazine, which undergoes carbonylative cyclization.

  • Carbonylating Agent: Phosgene or triphosgene in anhydrous dichloromethane.

  • Conditions: Reaction at 0–5°C under inert atmosphere to minimize side reactions.

The reaction mechanism proceeds via nucleophilic attack of the piperazine nitrogen on the carbonylating agent, followed by intramolecular cyclization. Purification is achieved through recrystallization from ethanol/water mixtures, yielding white crystalline solids.

Table 2: Synthetic Parameters for Analogous Compounds

ParameterValueSource
Yield60–75%
Purity>95% (HPLC)
Key Intermediate1,2,4-Trimethylpiperazine

Industrial Manufacturing

Industrial production scales up the laboratory method using continuous-flow reactors to enhance efficiency. High-purity starting materials and advanced purification techniques, such as simulated moving bed chromatography, ensure batch consistency.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents like water (<1 mg/mL) but dissolves readily in dichloromethane, dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) . Stability studies indicate decomposition above 200°C, with optimal storage at room temperature under nitrogen .

Table 3: Solubility Profile

SolventSolubility (mg/mL)Source
Water<1
DMSO25
Ethanol10

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorptions at 1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-N stretch).

  • ¹H NMR (CDCl₃): δ 1.2–1.4 (m, 9H, CH₃), 3.6–4.1 (m, 4H, bridgehead H).

  • ¹³C NMR: δ 22.5 (CH₃), 55.8 (bridgehead C), 175.2 (C=O).

Chemical Reactivity and Applications

Key Reactions

  • Nucleophilic Substitution: The ketone groups undergo condensation with hydrazines to form hydrazones.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ketones to secondary alcohols.

  • Alkylation: Quaternization of the bridgehead nitrogen with alkyl halides enhances solubility for pharmaceutical applications.

Industrial and Pharmaceutical Uses

  • Catalysis: Serves as a ligand in asymmetric hydrogenation reactions due to its rigid chiral environment.

  • Drug Discovery: The bicyclic scaffold is a privileged structure in kinase inhibitors and protease antagonists .

  • Materials Science: Incorporated into polymers to improve thermal stability .

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